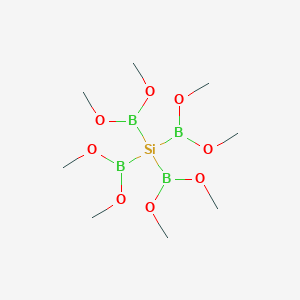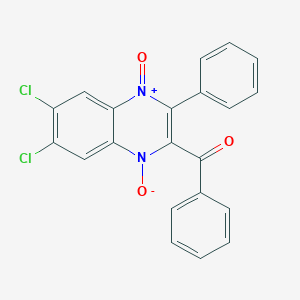
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- is a complex organic compound characterized by its unique quinoxaline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichloro and dioxido groups in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine, followed by chlorination and oxidation steps. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- include:
Benzophenone derivatives: Such as Methanone, (4-hydroxyphenyl)phenyl- and Methanone, (4-aminophenyl)phenyl-
Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
The uniqueness of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- lies in its specific dichloro and dioxido substitutions, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60680-42-4 |
|---|---|
Molekularformel |
C21H12Cl2N2O3 |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
(6,7-dichloro-1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-15-11-17-18(12-16(15)23)25(28)20(21(26)14-9-5-2-6-10-14)19(24(17)27)13-7-3-1-4-8-13/h1-12H |
InChI-Schlüssel |
ILCJGKHJNGKYOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-])C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



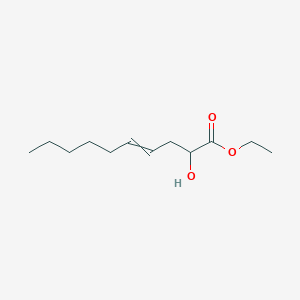
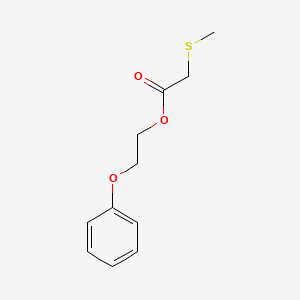
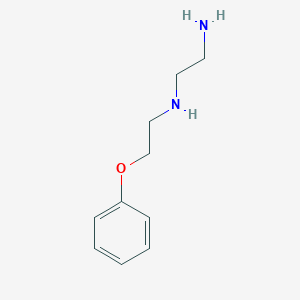
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)

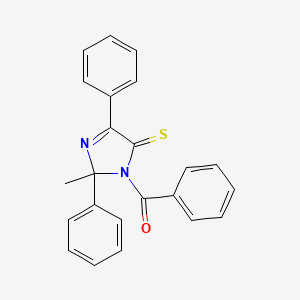

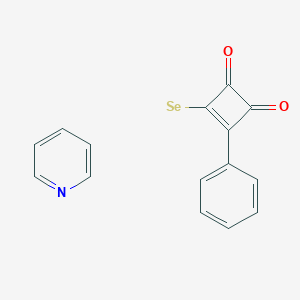
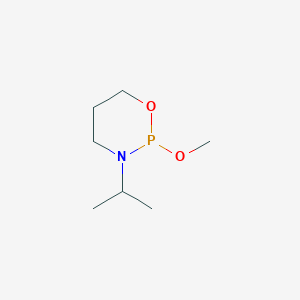

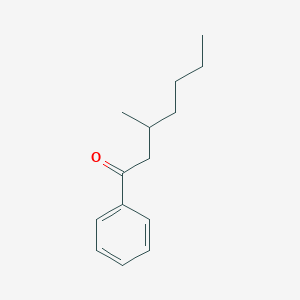
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
